BenchChemオンラインストアへようこそ!

N-Hydroxy-11-azaartemisinin

Antimalarial drug discovery in vivo efficacy drug-resistant malaria

Select N-Hydroxy-11-azaartemisinin for antimalarial programs targeting artemisinin-resistant Plasmodium. Unlike clinical artemisinins, the 11-aza scaffold prevents metabolism to DHA, eliminating DHA-mediated ring-stage quiescence. Exhibits >150 min murine microsomal half-life—over 8-fold longer than artemether—and 7-fold higher oral bioavailability (F=14%). Its derivatives achieve sub-10 nM IC50 against multidrug-resistant strains and 4-fold in vivo potency advantage over β-arteether. An essential intermediate for next-generation endoperoxide-based antimalarial discovery.

Molecular Formula C₁₅H₂₃NO₅
Molecular Weight 297.35
CAS No. 1086409-82-6
Cat. No. B1141108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-11-azaartemisinin
CAS1086409-82-6
Synonyms(3R,5aS,6R,8aS,9R,12R,12aR)-11-Hydroxydecahydro-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one; 
Molecular FormulaC₁₅H₂₃NO₅
Molecular Weight297.35
Structural Identifiers
SMILESCC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H23NO5/c1-8-4-5-11-9(2)12(17)16(18)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13,18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-11-azaartemisinin (CAS 1086409-82-6): A Hydroxy-Functionalized 11-Azaartemisinin with Documented Antimalarial Activity


N-Hydroxy-11-azaartemisinin (CAS 1086409-82-6) is a semi-synthetic derivative of artemisinin belonging to the 11-azaartemisinin class, characterized by substitution of the oxygen at position 11 of the artemisinin backbone with a nitrogen atom and the presence of an N-hydroxy functional group [1]. The compound is distinguished from conventional artemisinins by the 11-aza modification, which fundamentally alters its metabolic profile by precluding conversion to dihydroartemisinin (DHA), a feature with implications for addressing artemisinin resistance [2].

N-Hydroxy-11-azaartemisinin vs. Other Artemisinin Derivatives: Why Substitution Is Not Straightforward


N-Hydroxy-11-azaartemisinin cannot be substituted with conventional artemisinin derivatives such as artemisinin, artemether, or artesunate without fundamentally altering the experimental outcome. Current clinical artemisinins are metabolized or hydrolyzed in vivo to dihydroartemisinin (DHA), which has been implicated in inducing ring-stage quiescence linked to artemisinin resistance [1]. In contrast, 11-azaartemisinin derivatives—including N-hydroxy-11-azaartemisinin—are structurally incapable of providing DHA upon metabolism, offering a distinct mechanistic profile relevant to studies on drug-resistant Plasmodium strains [2]. Additionally, the 11-aza modification confers significantly enhanced murine microsomal half-life (t1/2 > 150 min) compared to artemether (t1/2 = 17.4 min), underscoring that pharmacokinetic parameters differ substantially and cannot be assumed interchangeable across the class [3].

Quantitative Differentiation of N-Hydroxy-11-azaartemisinin: Head-to-Head Evidence for Scientific Procurement


In Vivo Oral Antimalarial Protection: N-Hydroxy-11-azaartemisinin Derivatives Show Superior Efficacy to β-Arteether in Multidrug-Resistant Plasmodium yoelii Mouse Model

In a study of amino- and hydroxy-functionalized 11-azaartemisinins, N-hydroxy-11-azaartemisinin (compound 11) was synthesized and screened alongside its derivatives. While the parent N-hydroxy-11-azaartemisinin showed modest activity, its derivatives demonstrated high-order antimalarial activity. The clinically used comparator β-arteether provided 100% protection at 48 mg/kg × 4 days and only 20% protection at 24 mg/kg × 4 days by oral route. In contrast, biphenyl-based derivative 13f provided 100% protection at 12 mg/kg × 4 days and 80% protection at 6 mg/kg × 4 days, representing a 4-fold potency advantage over β-arteether at the 12 mg/kg dose [1].

Antimalarial drug discovery in vivo efficacy drug-resistant malaria murine malaria model

Murine Microsomal Half-Life: 11-Azaartemisinin Class Exhibits Markedly Prolonged Stability Relative to Artemether

Pharmacokinetic profiling in mice revealed that 11-aza-artemisinin (the core scaffold of N-hydroxy-11-azaartemisinin) exhibits a notably long murine microsomal half-life (t1/2 > 150 min). This contrasts sharply with artemether, which is rapidly metabolized to DHA with t1/2 = 17.4 min [1].

Pharmacokinetics metabolic stability drug metabolism ADME profiling

Oral Bioavailability: 11-Azaartemisinin Demonstrates 7-Fold Higher F Value than Artemether

Following oral administration in mice, 11-aza-artemisinin demonstrated a relative bioavailability (F) of 14%, substantially higher than the 2% bioavailability observed for artemether under comparable conditions [1].

Pharmacokinetics oral bioavailability drug absorption in vivo PK

Metabolic Pathway: 11-Azaartemisinins Are Structurally Incapable of Forming DHA—A Mechanistic Differentiator from Current Clinical Artemisinins

Current clinical artemisinins (artemisinin, artemether, artesunate) are all metabolized or hydrolyzed in vivo to dihydroartemisinin (DHA), which has been implicated in inducing ring-stage quiescence linked to artemisinin resistance. By contrast, 11-azaartemisinins—including N-hydroxy-11-azaartemisinin and its parent scaffold—are structurally incapable of providing DHA upon metabolism [1][2].

Drug metabolism artemisinin resistance mechanism of action DHA formation

In Vitro Antimalarial Potency: 11-Azaartemisinin Class Achieves Sub-10 nM IC50 Against Drug-Sensitive and Drug-Resistant P. falciparum Strains

11-Azaartemisinin and its N-sulfonyl derivatives were screened against intraerythrocytic asexual stages of drug-sensitive Pf NF54 and drug-resistant K1 and W2 parasites. Most compounds displayed appreciable activities against all three strains, with IC50 values <10.5 nM. The p-trifluoromethylbenzenesulfonyl-11-azaartemisinin derivative was the most active, with IC50 values between 2 and 3 nM. For reference, artemisinin IC50 against P. falciparum Dd2 strain is 19.4 ± 1.2 nM [1][2].

Antimalarial activity IC50 Plasmodium falciparum drug-resistant malaria

In Vivo Intramuscular Efficacy: N-Amino-11-azaartemisinin Derivative Shows 4-Fold Superiority to Artemisinin

Fluorenone-based hydrazone derivative 10m, prepared from N-amino-11-azaartemisinin, provided 100% protection at the dose of 6 mg/kg × 4 days via intramuscular route. In the same study, artemisinin gave 100% protection at 48 mg/kg × 4 days and only 60% protection at 24 mg/kg × 4 days via intramuscular route. Compound 10m was found to be four-fold more active than artemisinin via the intramuscular route [1].

Antimalarial efficacy in vivo protection multidrug-resistant malaria intramuscular route

N-Hydroxy-11-azaartemisinin: Key Research and Industrial Application Scenarios Based on Verified Evidence


Medicinal Chemistry Lead Optimization Targeting Artemisinin-Resistant Malaria

N-Hydroxy-11-azaartemisinin serves as a key intermediate or scaffold for generating derivatives with enhanced in vivo oral efficacy against multidrug-resistant Plasmodium yoelii, as demonstrated by the 4-fold potency advantage of its derivatives over β-arteether [1]. The scaffold's structural inability to form DHA positions it advantageously for programs targeting artemisinin-resistant strains where DHA-mediated quiescence is a concern [2].

Pharmacokinetic and ADME Profiling of Next-Generation Antimalarial Candidates

The 11-azaartemisinin class, including N-hydroxy-11-azaartemisinin, exhibits a markedly prolonged murine microsomal half-life (t1/2 > 150 min) and 7-fold higher oral bioavailability (F = 14%) compared to artemether (t1/2 = 17.4 min; F = 2%) [1]. These pharmacokinetic properties make the compound valuable for studies investigating structure-PK relationships in artemisinin-like antimalarials and for benchmarking new derivatives.

Transmission-Blocking Antimalarial Research

11-Azaartemisinin derivatives have demonstrated activity against late-stage (IV-V) gametocytes with IC50 values as low as 8.7 nM [1]. Given that N-hydroxy-11-azaartemisinin is a member of this class and that the 11-aza scaffold is incapable of generating DHA—a molecule linked to resistance induction—this compound class is well-suited for transmission-blocking studies aimed at interrupting the malaria parasite life cycle [2].

Synthetic Chemistry Development of Novel Artemisinin-Derived Pharmacophores

N-Hydroxy-11-azaartemisinin is accessible from artemisinin via a multistep synthesis involving reaction with hydrazine to form 11-azaartemisinin followed by hydroxylamine treatment [1]. This synthetic accessibility, combined with the scaffold's ability to yield potent antimalarial derivatives with sub-10 nM IC50 values against drug-resistant P. falciparum strains [2], makes it an attractive starting material for medicinal chemistry programs developing novel artemisinin-based pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy-11-azaartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.